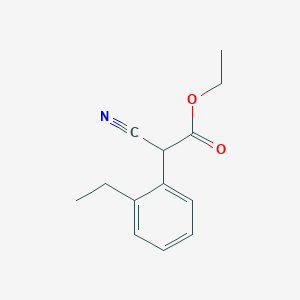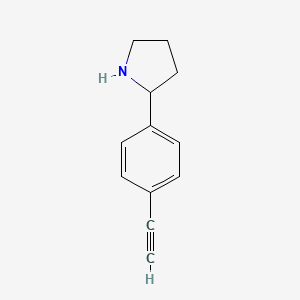![molecular formula C12H8S2 B11719092 3-Phenylthieno[3,2-b]thiophene](/img/structure/B11719092.png)
3-Phenylthieno[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylthieno[3,2-b]thiophene is a heterocyclic compound that features a fused ring system composed of a thiophene ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthieno[3,2-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the use of benzoylacetone as a starting material. The active methylene proton of benzoylacetone is deprotonated using potassium carbonate in dimethylformamide (DMF), followed by trapping with carbon disulfide and reaction with chloroacetone to afford the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using catalytic vapor-phase reactions. For example, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Phenylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antitumor and antiviral properties.
Medicine: Explored as a potential candidate for drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Phenylthieno[3,2-b]thiophene is primarily related to its interaction with biological targets and its electronic properties. The compound can interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structure. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: Another fused thiophene derivative with similar electronic properties.
Benzo[b]thiophene: A benzene-fused thiophene compound with comparable structural features.
2-Phenylthiophene: A simpler thiophene derivative with a phenyl group attached.
Uniqueness: 3-Phenylthieno[3,2-b]thiophene stands out due to its specific fusion pattern and the presence of both a thiophene and a benzene ring. This unique structure imparts distinct electronic and chemical properties, making it a valuable compound for various applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C12H8S2 |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
6-phenylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C12H8S2/c1-2-4-9(5-3-1)10-8-14-11-6-7-13-12(10)11/h1-8H |
InChI Key |
NUMJORFGVQWINX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719032.png)
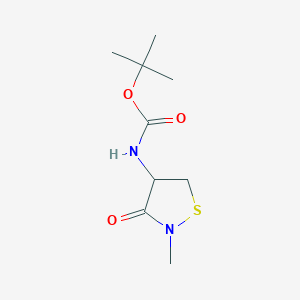
![[(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B11719057.png)
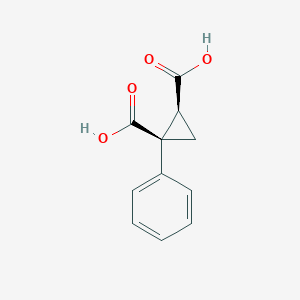
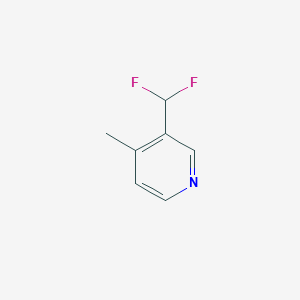
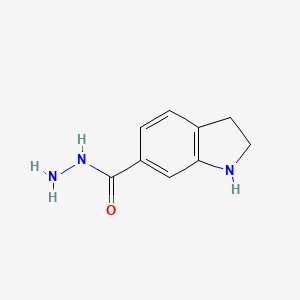
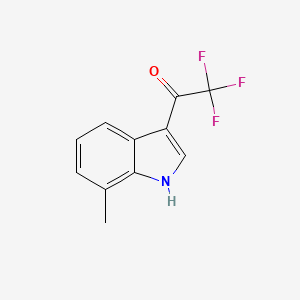
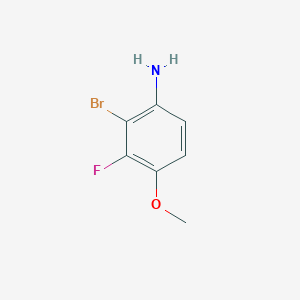
![2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B11719099.png)
![Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate](/img/structure/B11719103.png)
